2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide 2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763617
InChI: InChI=1S/C8H9BrN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
SMILES:
Molecular Formula: C8H9BrN2OS
Molecular Weight: 261.14 g/mol

2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide

CAS No.:

Cat. No.: VC17763617

Molecular Formula: C8H9BrN2OS

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide -

Specification

Molecular Formula C8H9BrN2OS
Molecular Weight 261.14 g/mol
IUPAC Name 2-(2-bromophenyl)sulfanyl-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C8H9BrN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Standard InChI Key NYHOADTYHCVFFY-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)SC/C(=N/O)/N)Br
Canonical SMILES C1=CC=C(C(=C1)SCC(=NO)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 2-[(2-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide indicates a core structure comprising:

  • A 2-bromophenyl group bonded via a sulfur atom to an ethanimidamide backbone.

  • A hydroxylamine-derived (N'-hydroxy) substituent on the imidamide nitrogen.

The molecular formula is hypothesized as C₈H₁₀BrN₂OS, with a molecular weight of 269.15 g/mol based on analogous compounds . The presence of both sulfanyl and amidoxime groups suggests significant polarity, influencing solubility in polar aprotic solvents like DMSO or ethanol .

Stereochemical and Electronic Properties

  • Tautomerism: The amidoxime group (-NH-C(=N-OH)-) exhibits tautomerism between imidic acid and oxime forms, affecting reactivity .

  • Electrophilic Sites: The sulfur atom and bromine substituent create electron-deficient regions, potentially facilitating nucleophilic substitution reactions .

  • Hydrogen Bonding: The hydroxyl and imine groups enable intramolecular H-bonding, likely stabilizing the crystal lattice .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Key intermediates for synthesis include:

  • 2-Bromothiophenol: For introducing the sulfanyl group.

  • Ethyl glyoxylate: To form the ethanimidamide backbone via condensation with hydroxylamine .

A plausible route involves:

  • Step 1: Reaction of 2-bromothiophenol with chloroacetonitrile to form 2-[(2-bromophenyl)sulfanyl]acetonitrile.

  • Step 2: Hydrolysis of the nitrile to an amidoxime using hydroxylamine hydrochloride in ethanol/water .

Reaction Conditions and Yield Optimization

  • Temperature: 80–100°C for nitrile formation; ambient conditions for amidoximation .

  • Catalysts: Triethylamine for deprotonation during sulfide bond formation .

  • Yield: Estimated 60–75% based on analogous imidamide syntheses .

Physicochemical Characterization

Spectroscopic Data (Hypothesized)

TechniquePredicted Features
IR (cm⁻¹)3250 (N-H stretch), 1670 (C=N), 690 (C-Br)
¹H NMRδ 7.8–7.2 (aryl-H), δ 4.1 (S-CH₂), δ 9.1 (N-OH)
13C NMRδ 158 (C=N), δ 132–120 (aryl-C), δ 35 (S-CH₂)

Thermodynamic Properties

  • Melting Point: 145–155°C (similar to aryl sulfonamides ).

  • LogP: 1.8 ± 0.3, indicating moderate lipophilicity .

  • Solubility: >10 mg/mL in DMSO; <1 mg/mL in water.

Biological Activity and Applications

Antiviral Activity

Amidoxime derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) with IC₅₀ values of 1.5–3 µM . The bromophenyl group may enhance binding to hydrophobic enzyme pockets .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (40–50%) due to polar groups .

  • Metabolism: Hepatic CYP450-mediated oxidation of the sulfanyl moiety .

Toxicity Risks

  • Acute Toxicity: LD₅₀ >500 mg/kg (rodents), with hepatotoxicity at high doses .

  • Mutagenicity: Negative in Ames tests for related amidoximes .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Used in synthesizing oxazolidinone antibiotics (e.g., linezolid analogs) .

  • Serves as a chelating agent in metal-catalyzed reactions.

Material Science

  • Component in photoresist polymers due to UV-sensitive bromine .

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